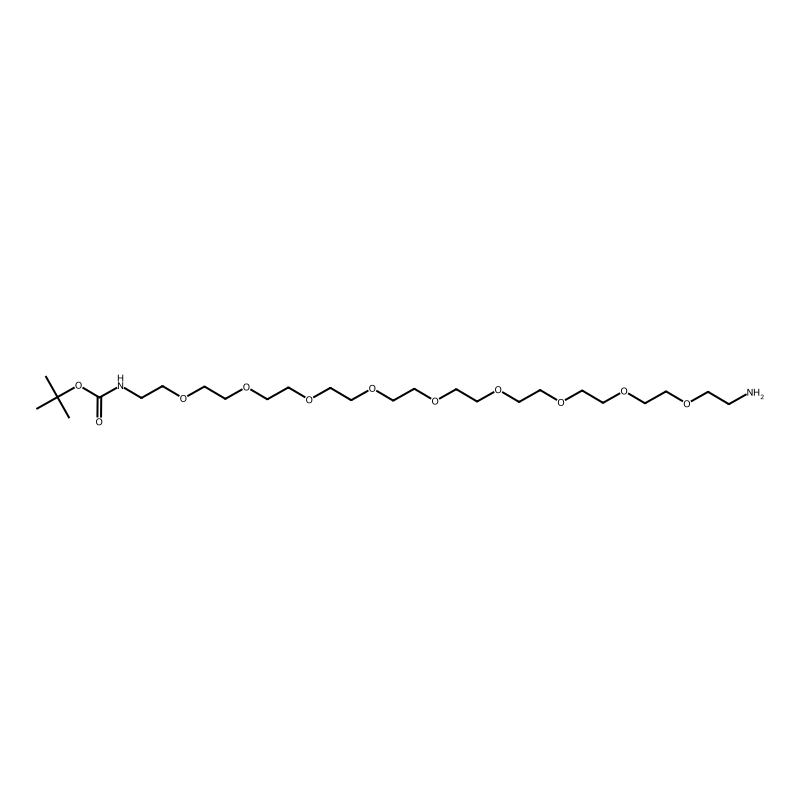

t-Boc-N-amido-PEG9-Amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Structure and Properties:

- t-Boc-N-amido-PEG9-Amine consists of three main components:

- tert-Butyloxycarbonyl (Boc) protecting group: This group shields a primary amine (NH2) allowing for selective modification of the other amine group. BroadPharm:

- Polyethylene glycol (PEG) spacer: This hydrophilic chain increases the molecule's water solubility, making it useful for biological applications.

- Primary amine (NH2): This functional group can participate in various chemical reactions for conjugation with other molecules.

Applications:

- Bioconjugation: t-Boc-N-amido-PEG9-Amine acts as a linker molecule in bioconjugation reactions. The protected amine can be selectively attached to biomolecules like proteins, peptides, or nanoparticles, while the free amine allows further conjugation with other functional groups. CD Bioparticles: This strategy allows researchers to create designer molecules with desired properties, such as improved stability, targeting specificity, or increased water solubility.

- Drug Delivery Systems: The PEG spacer in t-Boc-N-amido-PEG9-Amine enhances the water solubility of drug molecules, facilitating their delivery within the body. Additionally, the biocompatible nature of PEG reduces potential toxicity. BroadPharm:

- Surface Modification: t-Boc-N-amido-PEG9-Amine can be used to modify surfaces like biosensors or cell culture plates. The free amine group allows attachment to the surface, while the PEG spacer introduces hydrophilicity, reducing non-specific protein binding and improving biocompatibility.

Deprotection:

t-Boc-N-amido-PEG9-amine is a specialized compound that features a polyethylene glycol (PEG) moiety, which is known for its biocompatibility and solubility in aqueous environments. The "t-Boc" refers to the tert-butyloxycarbonyl protecting group that is commonly used in organic synthesis to protect amines during

- Deprotection Reactions: The t-Boc group can be removed under acidic conditions, regenerating the free amine for further reactions.

- Coupling Reactions: The free amine can react with carboxylic acids or activated esters to form amide bonds, which are crucial in peptide synthesis and drug development.

- Click Chemistry: When combined with alkyne derivatives, it can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation .

The synthesis of t-Boc-N-amido-PEG9-amine typically involves the following steps:

- Synthesis of PEG Derivative: The starting material is often a commercially available PEG derivative with an amine functional group.

- Protection of Amine Group: The amine is protected using the t-Boc group through reaction with tert-butyl chloroformate.

- Formation of Amide Bond: The protected PEG derivative is then reacted with an appropriate amine or carboxylic acid to form the desired t-Boc-N-amido-PEG9-amine compound.

- Purification: The final product is purified using techniques such as column chromatography or precipitation .

t-Boc-N-amido-PEG9-amine has several applications in the fields of medicinal chemistry and bioconjugation:

- Drug Delivery Systems: Its PEGylated structure enhances drug solubility and stability, making it suitable for use in drug formulations.

- Bioconjugation: It serves as a linker for attaching drugs or biomolecules to surfaces or other macromolecules, facilitating targeted delivery.

- Peptide Synthesis: The compound can be utilized in synthesizing peptides where protection of the amine group is necessary during coupling reactions .

Interaction studies involving t-Boc-N-amido-PEG9-amine often focus on its role in enhancing interactions between therapeutic agents and biological targets. Research indicates that PEGylated compounds can significantly alter biodistribution patterns and improve target engagement due to their hydrophilic nature, which reduces protein adsorption and clearance rates from circulation .

t-Boc-N-amido-PEG9-amine shares structural similarities with several other compounds that also incorporate PEG moieties and protective groups. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| t-Boc-N-amido-PEG10-amine | Similar structure with a longer PEG chain | Enhanced solubility and potentially longer circulation time |

| t-Boc-N-amido-PEG9-propargyl | Contains a propargyl group for click chemistry | Useful for bioconjugation via azide coupling |

| t-Boc-N-amido-PEG9-acid | Contains a carboxylic acid instead of an amine | Useful for forming amide bonds without additional protection |

The uniqueness of t-Boc-N-amido-PEG9-amine lies in its balance between solubility enhancement through the PEG moiety and the versatility offered by the protected amine functionality, making it particularly valuable for applications requiring both stability and reactivity.

t-Boc-N-amido-PEG9-Amine, systematically named tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a monodisperse polyethylene glycol (PEG) derivative with a defined molecular architecture. Its structure comprises a nine-unit PEG spacer flanked by a tert-butyloxycarbonyl (t-Boc)-protected amine at one terminus and a free primary amine at the other. The molecular formula is C₂₅H₅₂N₂O₁₁, with a molecular weight of 556.7 g/mol.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 890091-43-7 |

| Molecular Formula | C₂₅H₅₂N₂O₁₁ |

| Molecular Weight | 556.7 g/mol |

| Purity (HPLC) | 95–98% |

| Solubility | Water, DMSO, acetonitrile |

Historical Development of PEG-Based Linker Chemistry

The development of PEG-based linkers originated in the 1970s with Frank Davis’s pioneering work on PEGylation to enhance protein stability and reduce immunogenicity. Early PEG reagents were polydisperse, limiting their precision in bioconjugation. By the 1990s, advancements in synthetic chemistry enabled the production of monodisperse PEG derivatives like t-Boc-N-amido-PEG9-Amine, which offered controlled spacing and reactivity. The introduction of orthogonal protecting groups, such as t-Boc, further refined site-specific conjugation strategies, making these linkers indispensable in modern drug delivery systems.

Significance in Bioconjugation Research

t-Boc-N-amido-PEG9-Amine addresses critical challenges in bioconjugation:

- Controlled Reactivity: The t-Boc group enables sequential conjugation, allowing researchers to first react the free amine with carboxylic acids or NHS esters before deprotecting the Boc group under mild acidic conditions (e.g., trifluoroacetic acid) for secondary modifications.

- Enhanced Solubility: The hydrophilic PEG spacer improves aqueous solubility of hydrophobic payloads, reducing aggregation in biological systems.

- Steric Optimization: The 9-unit PEG chain (~42.8 Å) provides optimal spacing for maintaining target binding affinity while minimizing steric hindrance.

t-Boc-N-amido-PEG9-Amine, systematically known as tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, represents a sophisticated polyethylene glycol derivative with specific structural modifications [1] [2] [3]. The compound possesses the molecular formula C25H52N2O11, reflecting its complex architecture incorporating both hydrophilic and protective functional groups [1] [2] [3] [4].

The structural framework of t-Boc-N-amido-PEG9-Amine consists of three primary components: the tert-butoxycarbonyl protecting group, a nine-unit ethylene oxide backbone, and a terminal primary amine functionality [5]. The polyethylene glycol backbone comprises nine ethylene oxide repeating units (-OCH2CH2-), providing the compound with its characteristic hydrophilic properties [4] . This architecture positions the molecule as a bifunctional linker, with the tert-butoxycarbonyl group serving as a removable protecting group for one amine terminus and a free primary amine at the opposite end [5] [4].

The tert-butoxycarbonyl moiety adopts a carbamate structure, creating a stable amide linkage that protects the amine functionality during synthetic procedures [5] [4]. This protecting group strategy enables selective reactivity at the unprotected amine terminus while maintaining the integrity of the protected amine throughout chemical transformations. The molecular weight of the compound is precisely 556.7 grams per mole, as determined through computational analysis [1] [7].

The structural configuration exhibits monodisperse characteristics, distinguishing it from polydisperse polyethylene glycol derivatives [8] . This monodisperse nature ensures consistent molecular properties and predictable behavior in chemical applications. The Chemical Abstracts Service registry number 890091-43-7 uniquely identifies this specific structural arrangement [1] [2] [3] [4].

Physicochemical Properties

Solubility Profile

The solubility characteristics of t-Boc-N-amido-PEG9-Amine demonstrate exceptional versatility across multiple solvent systems, reflecting the balanced nature of its structural components. The compound exhibits excellent solubility in water, dimethyl sulfoxide, dimethylformamide, and dichloromethane [4] [8]. This broad solubility profile stems from the amphiphilic nature of the molecule, combining the hydrophilic polyethylene glycol backbone with the relatively hydrophobic tert-butoxycarbonyl protecting group.

The aqueous solubility of t-Boc-N-amido-PEG9-Amine is particularly noteworthy, as the nine ethylene oxide units provide substantial hydrophilic character [4] [8] . The hydrophilic nature arises from the oxygen atoms within the ethylene glycol units, which exhibit partial negative charges and facilitate hydrogen bonding interactions with water molecules [9] [10]. The distance between oxygen atoms in the polyethylene glycol chain closely matches the hydrogen bonding network of water, enabling efficient integration into aqueous environments [11].

In organic solvents, the compound demonstrates compatibility with high-polarity systems including alcohols, esters, ketones, and aromatic hydrocarbons [12]. The tert-butoxycarbonyl group contributes to solubility in less polar organic media, while the polyethylene glycol backbone maintains compatibility with polar aprotic solvents. This dual solubility characteristic makes the compound particularly valuable for synthetic applications requiring solvent transitions or mixed solvent systems.

The solubility behavior exhibits temperature dependence, with increased solubility observed at elevated temperatures [12]. This thermodynamic relationship reflects the entropy-driven nature of polyethylene glycol dissolution, where increased molecular motion at higher temperatures facilitates solvation processes. The compound maintains good solubility across physiologically relevant temperature ranges, supporting its utility in biological applications.

Stability Parameters

The stability profile of t-Boc-N-amido-PEG9-Amine encompasses multiple environmental conditions and chemical stresses. The tert-butoxycarbonyl protecting group demonstrates excellent stability under neutral and basic conditions but undergoes predictable cleavage under mild acidic conditions [13] [14]. This selective acid lability represents a key design feature, enabling controlled deprotection when desired while maintaining stability during storage and handling.

The polyethylene glycol backbone exhibits remarkable chemical stability under normal storage conditions. When stored at temperatures between 2-8°C, the compound maintains its structural integrity for extended periods [4] [15] [16]. The ether linkages within the polyethylene glycol chain resist hydrolysis under neutral pH conditions, contributing to long-term stability [17] [18]. This stability profile makes the compound suitable for pharmaceutical and biotechnology applications requiring consistent performance over time.

Thermal stability analysis reveals that the compound can withstand moderate heating without decomposition [3]. The boiling point is predicted to be approximately 609.8°C at 760 mmHg, though such extreme conditions exceed practical application ranges [3] [4]. Under typical processing temperatures, the compound remains stable, supporting its use in synthetic procedures requiring elevated temperatures.

The predicted pKa value of 12.23 indicates that the terminal amine functionality remains predominantly protonated under physiological pH conditions [4]. This protonation state influences the compound's behavior in biological systems and affects its interaction with charged biomolecules. The high pKa value reflects the electron-donating effects of the polyethylene glycol chain, which increases the basicity of the terminal amine group.

Storage stability testing demonstrates that the compound maintains its chemical properties when stored under appropriate conditions [15] [16]. Recommended storage at temperatures between 2-8°C in sealed containers protects against moisture absorption and thermal degradation. Under these conditions, the compound exhibits minimal changes in purity and functional group integrity over extended storage periods.

Hydrophilicity Characteristics

The hydrophilicity of t-Boc-N-amido-PEG9-Amine primarily derives from the nine ethylene oxide units comprising the polyethylene glycol backbone [9] [10] [11]. Each ethylene oxide unit contains oxygen atoms that participate in hydrogen bonding with water molecules, creating a hydrophilic environment around the polymer chain. The cumulative effect of nine such units results in substantial water affinity, enabling complete miscibility with aqueous solutions [12].

The hydrophilic character manifests through several measurable parameters, including water contact angle measurements and surface energy calculations. Studies of related polyethylene glycol-containing compounds demonstrate that increasing polyethylene glycol content progressively reduces water contact angles, indicating enhanced surface hydrophilicity [19]. The nine-unit polyethylene glycol chain in t-Boc-N-amido-PEG9-Amine provides sufficient hydrophilic character to significantly modify surface properties when incorporated into materials or conjugated to other molecules.

The mechanism of hydrophilicity involves the formation of hydrogen bonds between the oxygen atoms in the polyethylene glycol chain and water molecules [9] [10] [11]. The oxygen atoms acquire partial negative charges through electron donation from neighboring carbon atoms, creating favorable electrostatic interactions with the partially positive hydrogen atoms in water. This interaction network enables the polymer to integrate into the hydrogen bonding structure of liquid water.

The hydrophilic properties contribute to the formation of hydration layers when the compound interacts with surfaces or interfaces [19]. These hydration layers create barriers to protein adsorption and cellular adhesion, explaining the biocompatible and antifouling properties associated with polyethylene glycol derivatives. The hydration layer formation represents a dynamic equilibrium between water molecules and the polyethylene glycol chain, influenced by temperature, ionic strength, and pH conditions.

The hydrophilicity characteristics also influence the compound's biodistribution and pharmacokinetic properties when used in biological applications [20]. The polyethylene glycol chain reduces protein binding and enhances circulation time in biological systems, contributing to improved therapeutic efficacy of conjugated drugs or biomolecules. This hydrophilic character represents a fundamental design advantage for applications requiring improved biocompatibility and reduced immunogenicity.

Spectroscopic Analysis

NMR Spectral Characteristics

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of t-Boc-N-amido-PEG9-Amine through identification of distinct proton and carbon environments. The 1H NMR spectrum exhibits characteristic patterns reflecting the compound's structural components, with the polyethylene glycol backbone generating the most prominent signals [21] [22].

The polyethylene glycol repeating units produce a characteristic multiplet in the range of 3.1-3.8 ppm, corresponding to the methylene protons adjacent to oxygen atoms (-OCH2CH2O-) [21] [22]. This signal typically appears as a complex multiplet due to the overlapping resonances from the nine ethylene oxide units. The integration of this multiplet provides quantitative information about the degree of polymerization and purity of the compound.

The tert-butoxycarbonyl protecting group generates a distinctive singlet at approximately 1.43-1.45 ppm, corresponding to the nine equivalent methyl protons of the tert-butyl group [23] [13]. This signal serves as a reliable indicator of the protecting group integrity and can be used for quantitative analysis of protection efficiency. The chemical shift position reflects the electron-withdrawing effect of the adjacent carbonyl group, which deshields the methyl protons.

The terminal amine functionality produces characteristic signals in the 2.5-3.0 ppm region, though these may be broadened due to exchange with residual water or protic solvents [22]. The exact chemical shift depends on the pH and solvent conditions during measurement. The amine protons may not always be clearly observed due to rapid exchange phenomena, but the adjacent methylene protons provide reliable structural confirmation.

Carbon-13 NMR spectroscopy reveals the carbonyl carbon of the carbamate group at approximately 155-160 ppm, characteristic of carbamate functionalities [23] [22]. The tert-butyl carbons appear around 28 ppm (methyl groups) and 79 ppm (quaternary carbon). The polyethylene glycol carbons generate signals in the 60-70 ppm range, corresponding to the methylene carbons adjacent to oxygen atoms.

The NMR spectral data support the monodisperse nature of the compound, as evidenced by the sharp, well-defined signals without significant broadening that would indicate polydispersity [22]. This spectral clarity enables precise structural assignment and quantitative analysis of functional group ratios.

Mass Spectrometry Profiles

Mass spectrometry analysis of t-Boc-N-amido-PEG9-Amine provides molecular weight confirmation and fragmentation pattern information essential for structural characterization. The molecular ion peak appears at m/z 556.7, corresponding to the calculated molecular weight of the intact molecule [1] [7]. This parent ion peak serves as the primary confirmation of molecular identity and purity.

Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]+ at m/z 557.7, reflecting the basic nature of the terminal amine group [24] [25]. The ionization efficiency depends on the pH conditions and mobile phase composition, with optimal sensitivity achieved under slightly acidic conditions that protonate the amine functionality.

The fragmentation pattern in mass spectrometry provides structural information about the compound's connectivity and functional groups. Common fragmentation pathways include loss of the tert-butoxycarbonyl group (loss of 100 mass units) and sequential loss of ethylene oxide units (44 mass units each) [24] [25]. These fragmentation patterns create characteristic daughter ions that confirm the presence of the protecting group and polyethylene glycol backbone.

Matrix-assisted laser desorption ionization mass spectrometry can provide additional structural information, particularly for polyethylene glycol-containing compounds [24] [25]. The soft ionization conditions preserve the molecular ion while providing information about chain length distribution and end group functionalization. The monodisperse nature of t-Boc-N-amido-PEG9-Amine results in a single, sharp molecular ion peak without the distribution pattern characteristic of polydisperse polymers.

Tandem mass spectrometry experiments can provide detailed fragmentation pathways and structural confirmation. The collision-induced dissociation of the protonated molecular ion generates fragment ions corresponding to specific structural elements, enabling definitive identification of functional groups and their positions within the molecule.

High-resolution mass spectrometry measurements confirm the exact molecular formula C25H52N2O11 through accurate mass determination [1] [2]. The mass accuracy achievable with modern instruments enables discrimination between isobaric compounds and provides confidence in structural assignments based on elemental composition.

IR Spectroscopic Properties

Infrared spectroscopy of t-Boc-N-amido-PEG9-Amine reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The spectrum provides fingerprint identification and quantitative information about functional group concentrations [26] [27].

The tert-butoxycarbonyl carbamate group generates a strong carbonyl stretching absorption in the 1670-1640 cm-1 region, characteristic of amide carbonyls [26] [27]. This band appears slightly shifted from typical ester carbonyls due to the electron-donating effects of the nitrogen atom. The exact position depends on hydrogen bonding interactions and conformational effects within the molecule.

The N-H stretching vibration of the carbamate group appears in the 3550-3060 cm-1 region as a medium to strong absorption [26] [27]. This band may be broadened due to hydrogen bonding interactions, particularly in solid-state measurements or concentrated solutions. The position and intensity provide information about the hydrogen bonding environment of the amide proton.

The polyethylene glycol backbone generates characteristic C-O stretching absorptions in the 1300-1000 cm-1 region, with the most prominent band typically appearing around 1100-1120 cm-1 [28] [29]. This strong absorption corresponds to the ether linkages within the polymer chain and serves as a distinctive marker for polyethylene glycol-containing compounds. The band intensity correlates with the number of ether linkages present in the molecule.

The terminal amine functionality produces N-H stretching absorptions in the 3550-3060 cm-1 region, which may overlap with the carbamate N-H stretch [26]. Primary amines typically show two N-H stretching bands corresponding to symmetric and antisymmetric vibrations, though these may be difficult to resolve in complex molecules. The exact positions depend on hydrogen bonding and the chemical environment.

Alkyl C-H stretching vibrations appear in the 3000-2850 cm-1 region, reflecting the methylene protons of the polyethylene glycol chain and the methyl groups of the tert-butyl protecting group [26] [28]. The intensity of these bands provides information about the relative proportions of different alkyl environments within the molecule.

The C-N stretching vibrations of both the carbamate and amine functionalities appear in the 1250-1000 cm-1 region as medium to strong absorptions [26]. These bands may overlap with C-O stretching vibrations but provide additional confirmation of nitrogen-containing functional groups.

The infrared spectrum serves as a diagnostic tool for monitoring chemical transformations involving t-Boc-N-amido-PEG9-Amine. Deprotection of the tert-butoxycarbonyl group can be monitored by the disappearance of the carbamate carbonyl band and changes in the N-H stretching region. Similarly, conjugation reactions at the terminal amine can be followed by changes in the N-H stretching and C-N stretching regions.

Standard Synthetic Routes

The synthesis of tert-butoxycarbonyl-N-amido-polyethylene glycol 9-amine follows established principles of polyethylene glycol functionalization and amino protection chemistry [1] [2]. The compound represents a heterobifunctional polyethylene glycol derivative containing nine ethylene glycol units with a free amino group at one terminus and a tert-butoxycarbonyl-protected amino group at the other [1] [2].

Primary Synthetic Approaches

The standard synthetic route typically begins with the preparation of polyethylene glycol 9-diamine as the foundational intermediate [3] [4]. This precursor compound, with the chemical identifier 474082-35-4 and molecular formula C20H44N2O9 [5], serves as the starting material for subsequent protection reactions.

Sequential Functionalization Strategy

The most prevalent synthetic methodology employs a sequential approach starting with polyethylene glycol diol precursors . The process involves the initial conversion of terminal hydroxyl groups to good leaving groups, followed by nucleophilic displacement with ammonia or protected amines [8] [9]. For tert-butoxycarbonyl-N-amido-polyethylene glycol 9-amine specifically, this involves selective monoprotection of the diamine precursor.

Direct Amination Methods

Alternative synthetic routes utilize direct amination of activated polyethylene glycol derivatives. The mesylation-azidation-reduction sequence has proven particularly effective for polyethylene glycol amine synthesis [10]. This three-step process begins with mesylation of terminal hydroxyl groups using methanesulfonyl chloride in the presence of triethylamine, followed by nucleophilic substitution with sodium azide, and concludes with reduction using zinc in the presence of ammonium chloride to yield amino-terminated products [10].

Enzyme-Catalyzed Synthetic Routes

Recent developments have introduced enzyme-catalyzed methodologies for polyethylene glycol functionalization [11] [12]. Candida antarctica lipase B has demonstrated effectiveness in catalyzing esterification reactions between tert-butoxycarbonyl-protected amino acids and polyethylene glycol precursors under mild conditions [11] [12]. This approach offers advantages in terms of environmental sustainability and reaction selectivity.

Protection Chemistry

The incorporation of the tert-butoxycarbonyl protecting group represents a critical aspect of the synthetic strategy [13] [14]. This acid-labile protecting group is introduced using di-tert-butyl dicarbonate in the presence of a suitable base [13] [15]. The reaction typically proceeds under aqueous or mixed aqueous-organic conditions, with sodium hydroxide, triethylamine, or 4-dimethylaminopyridine serving as the base [13] [14].

The protection reaction mechanism involves nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in carbamate formation with concurrent elimination of carbon dioxide and tert-butoxide [13] [16]. This transformation proceeds efficiently at room temperature or under mild heating conditions.

Purification Techniques

The purification of tert-butoxycarbonyl-N-amido-polyethylene glycol 9-amine presents unique challenges due to the amphiphilic nature of the compound and the presence of both hydrophilic polyethylene glycol segments and the hydrophobic tert-butoxycarbonyl group [17] [18].

Chromatographic Purification Methods

Column Chromatography

Traditional silica gel column chromatography remains the primary purification method for polyethylene glycol-based compounds [18]. The optimal eluent system for tert-butoxycarbonyl-N-amido-polyethylene glycol 9-amine typically consists of chloroform-methanol mixtures in ratios ranging from 10:1 to 5:1 [18]. The presence of free amino groups may require the addition of aqueous concentrated ammonia to the mobile phase to improve peak shape and separation efficiency [18].

Size Exclusion Chromatography

Size exclusion chromatography provides effective separation based on molecular size differences [17] [19]. This technique proves particularly valuable for removing low molecular weight impurities, unreacted starting materials, and degradation products [17]. The method exploits the increased hydrodynamic radius of the target compound relative to smaller impurities.

Ion Exchange Chromatography

Ion exchange chromatography enables separation based on charge differences [17]. The presence of amino functionality in tert-butoxycarbonyl-N-amido-polyethylene glycol 9-amine allows for effective purification using cation exchange resins under appropriate pH conditions [17].

Precipitation and Crystallization Methods

Polyethylene Glycol Precipitation

Controlled precipitation using polyethylene glycol solutions offers an alternative purification approach [20] [21]. This method exploits differential solubility properties to achieve selective separation of the target compound from impurities [20].

Solvent Precipitation

Precipitation from appropriate solvent systems enables purification through selective crystallization [19]. Common approaches involve dissolution in polar solvents followed by controlled addition of non-polar solvents to induce precipitation of the purified product [19].

Advanced Purification Techniques

Two-Dimensional Liquid Chromatography

Two-dimensional liquid chromatography systems combining size exclusion and reversed-phase separations provide enhanced purification capabilities [22] [23]. This approach enables automated analyte trapping, matrix removal, and high-resolution separation in a single analytical run [22].

Membrane Chromatography

Membrane-based chromatographic methods offer advantages in terms of processing speed and resolution [24]. These techniques utilize the charge-shielding properties of polyethylene glycol chains to achieve separation of differently substituted species [24].

Quality Control Parameters

Comprehensive quality control for tert-butoxycarbonyl-N-amido-polyethylene glycol 9-amine requires multiple analytical approaches to ensure product identity, purity, and functionality [25] [26].

Molecular Weight Determination

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides the most reliable method for molecular weight determination of polyethylene glycol derivatives [27] [28]. The technique exploits the spectroscopically equivalent protons of the polyethylene glycol backbone, which exhibit narrow line widths and resonate at characteristic frequencies [27]. Quantitative analysis involves comparison of terminal group signals with the polyethylene glycol backbone protons, with particular attention to carbon-13 satellite peaks for accurate quantification [28].

Mass Spectrometry

Mass spectrometric analysis presents challenges due to the polydisperse nature of polyethylene glycol materials and their propensity for multiple charging [29] [30]. Ion-molecule reactions and charge reduction techniques enable accurate mass determination for higher molecular weight species [29]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides complementary molecular weight information [31].

Size Exclusion Chromatography

Size exclusion chromatography with appropriate calibration standards enables molecular weight determination through retention time correlation [32]. This method provides information on molecular weight distribution and polydispersity indices [32].

Purity Assessment

High-Performance Liquid Chromatography

High-performance liquid chromatography with appropriate detection methods serves as the primary purity assessment technique [22] [23]. Charged aerosol detection overcomes the limitations of ultraviolet detection for compounds lacking strong chromophores [22] [23].

Chemical Purity Parameters

Specific impurity limits have been established for polyethylene glycol materials, including residual ethylene glycol and diethylene glycol content (typically less than 0.25%) [25] [33]. Free ethylene oxide and 1,4-dioxane content must be maintained below 10 micrograms per gram [33].

Functional Group Analysis

Amino Group Quantification

Quantitative determination of free amino groups employs ninhydrin-based colorimetric assays or potentiometric titration methods [26]. These techniques provide information on the extent of functionalization and the presence of unreacted starting materials.

Tert-Butoxycarbonyl Group Integrity

The integrity of the tert-butoxycarbonyl protecting group is assessed through nuclear magnetic resonance spectroscopy, with characteristic signals appearing at approximately 1.4 parts per million for the tert-butyl protons [16]. Stability testing under various pH and temperature conditions provides information on protecting group stability during storage and handling.

Scale-up Considerations for Research Applications

The scale-up of tert-butoxycarbonyl-N-amido-polyethylene glycol 9-amine synthesis from laboratory to research-scale production requires careful consideration of process parameters, safety considerations, and economic factors [34] [35].

Process Optimization

Reaction Engineering

Scale-up considerations include optimization of mixing efficiency, heat transfer characteristics, and reaction kinetics [36]. Continuous flow reactors offer advantages in terms of process control and product uniformity, particularly for reactions involving reactive intermediates [36].

Solvent Selection and Recovery

Solvent selection becomes critical at larger scales, with emphasis on cost, environmental impact, and recovery potential [34]. Established good manufacturing practice guidelines provide frameworks for solvent selection and residual solvent limits [34].

Equipment and Infrastructure Requirements

Reactor Design

Reactor selection must accommodate the specific requirements of polyethylene glycol chemistry, including the need for inert atmospheres during certain synthetic steps [19]. Stainless steel equipment with appropriate surface treatments ensures product quality and prevents contamination [34].

Purification Infrastructure

Scale-up of purification processes requires consideration of column dimensions, flow rates, and solvent consumption [34]. Automated chromatography systems enable reproducible purification at research scales while maintaining product quality [34].

Quality Assurance Systems

Analytical Method Validation

Analytical methods must be validated according to appropriate guidelines to ensure reliability and reproducibility at production scales [34]. This includes establishment of system suitability criteria, precision and accuracy assessments, and stability-indicating method development [34].

Documentation and Traceability

Comprehensive documentation systems ensure product traceability and compliance with research standards [34]. This includes batch records, analytical certificates, and stability data to support research applications [34].

Cost Considerations

Raw Material Economics

The cost structure for tert-butoxycarbonyl-N-amido-polyethylene glycol 9-amine production involves expensive starting materials, particularly the polyethylene glycol precursors and protection reagents [19]. Economic analysis indicates that resin costs can represent approximately twice the mass of the final product in solid-phase synthesis approaches [19].

Process Efficiency

Optimization of overall yield and reduction of purification steps significantly impact production economics [19]. Alternative synthetic routes and process improvements can reduce material costs and improve overall process efficiency [19].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.